Cyanomethyl acetate

Physical Chemistry Process Chemistry Distillation

Cyanomethyl acetate (CAS 1001-55-4), with molecular formula C₄H₅NO₂ and molecular weight 99.09 g/mol, is an ester derivative of cyanoacetic acid characterized by a reactive nitrile group adjacent to the acetate moiety. This bifunctional compound, typically supplied as a colorless to pale yellow liquid with a purity of 95%, is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic pharmaceuticals and agrochemicals.

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
CAS No. 1001-55-4
Cat. No. B094041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl acetate
CAS1001-55-4
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESCC(=O)OCC#N
InChIInChI=1S/C4H5NO2/c1-4(6)7-3-2-5/h3H2,1H3
InChIKeyAJEHNBIPLQJTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomethyl Acetate (CAS 1001-55-4): Core Physicochemical and Regulatory Profile for Procurement Screening


Cyanomethyl acetate (CAS 1001-55-4), with molecular formula C₄H₅NO₂ and molecular weight 99.09 g/mol, is an ester derivative of cyanoacetic acid characterized by a reactive nitrile group adjacent to the acetate moiety [1]. This bifunctional compound, typically supplied as a colorless to pale yellow liquid with a purity of 95%, is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic pharmaceuticals and agrochemicals . The compound is classified as an eye irritant (H319) under EU Regulation (EC) No 1272/2008 and is strictly for research and development use only, not for human or veterinary applications .

Why Generic Substitution Fails for Cyanomethyl Acetate: The Nitrile Function Defines Reactivity and Synthetic Outcome


In-class acetate esters cannot be simply interchanged with cyanomethyl acetate due to the profound impact of the α-nitrile group on both physicochemical properties and chemical reactivity . The electron-withdrawing nature of the nitrile group significantly alters the compound's boiling point, density, and polarity compared to simple alkyl acetates like methyl or ethyl acetate . More critically, this nitrile functionality enables distinct reaction pathways—such as Knoevenagel condensations, cyanovinylation, and heterocycle formations—that are inaccessible to unactivated acetate esters . The failure to account for these differences can lead to suboptimal yields, impure products, or complete synthetic failure, particularly in multistep pharmaceutical syntheses where the cyano group serves as a key precursor for amine, amide, or carboxylic acid functionalities [1].

Cyanomethyl Acetate (1001-55-4): Comparative Quantitative Evidence for Differentiated Selection


Boiling Point and Volatility: Cyanomethyl Acetate vs. Ethyl Acetate

Cyanomethyl acetate exhibits a significantly higher boiling point (164.1±13.0 °C at 760 mmHg) compared to ethyl acetate (77.1 °C), due to the presence of the polar nitrile group which enhances intermolecular dipole-dipole interactions . This difference in volatility directly impacts distillation and purification strategies, requiring higher temperatures for cyanomethyl acetate removal. Furthermore, its vapor pressure is substantially lower (2.0±0.3 mmHg at 25°C) , indicating reduced evaporative losses during ambient handling relative to ethyl acetate (73.91 mmHg at 20°C) [1].

Physical Chemistry Process Chemistry Distillation

Density and Polarity: Cyanomethyl Acetate vs. Methyl Acetate

Cyanomethyl acetate possesses a higher density (1.1±0.1 g/cm³) compared to methyl acetate (0.932 g/cm³ at 20°C) [1]. The calculated LogP value for cyanomethyl acetate is -1.02 , indicating it is significantly more hydrophilic than methyl acetate (LogP = 0.18) [1]. This polarity difference is a direct consequence of the nitrile functional group and affects its solubility profile in organic/aqueous biphasic systems.

Physical Chemistry Extraction Liquid Handling

Synthetic Utility: Cyanovinylation Reaction Yields with Cyanomethyl Acetate

In novel organocatalytic multicomponent cyanovinylation reactions, cyanomethyl acetate serves as a critical intermediate to synthesize conjugated cyanomethyl vinyl ethers (CMVEs). These reactions, involving aldehydes as substrates, have demonstrated excellent yields of up to 99% with good selectivity for the E-isomer . In contrast, simple alkyl acetates (e.g., methyl acetate) lack the α-cyano group required to participate in this specific transformation, rendering them completely inactive under the same reaction conditions [1].

Organic Synthesis Multicomponent Reactions Vinyl Ethers

Isotopic Labeling: Cyanomethyl Acetate-d3 for Precise Metabolic and Mass Spectrometry Studies

Cyanomethyl acetate-d3 (CAS 1219806-18-4) is a deuterated analog of cyanomethyl acetate, specifically labeled at the acetate methyl group [1]. The mass difference of 3 Da (99.09 Da for non-deuterated vs. 102.11 Da for -d3) enables its use as an internal standard in quantitative mass spectrometry assays [1]. While unlabeled cyanomethyl acetate is the workhorse for synthesis, the deuterated variant is essential for analytical applications requiring precise quantification, a differentiation that is not applicable to simple alkyl acetates unless specifically deuterated.

Analytical Chemistry Mass Spectrometry Metabolomics

Cyanomethyl Acetate (1001-55-4): Prioritized Application Scenarios Based on Comparative Evidence


Synthesis of Pyrazole and Pyrrole Heterocycles via Cyano Group Retention

Cyanomethyl acetate is a key building block in the synthesis of cyanopyrazole and cyanopyrrole heterocycles, where the cyano group is retained for further functionalization. Thermolysis of tetrazolo[1,5-b]pyridazine derivatives in the presence of cyanomethyl acetate allows for a facile ring contraction, yielding cyanopyrazoles under mild conditions with short reaction times [1]. This synthetic utility is directly linked to the presence of the nitrile group, a feature absent in simple acetate esters, making cyanomethyl acetate indispensable for constructing these nitrogen-rich scaffolds.

Organocatalytic Synthesis of Conjugated Cyanomethyl Vinyl Ethers (CMVEs)

As demonstrated by evidence in Section 3, cyanomethyl acetate is uniquely suited for multicomponent cyanovinylation reactions, producing conjugated cyanomethyl vinyl ethers (CMVEs) with yields up to 99% and high E-selectivity [1]. This application leverages the activated α-proton adjacent to the nitrile group, enabling condensation with aldehydes. Simple alkyl acetates are completely unreactive in this transformation, making cyanomethyl acetate the necessary reagent for accessing this class of vinyl ethers with potential antiproliferative activities [1].

Precursor for Antiproliferative Agent Development

Derivatives synthesized from cyanomethyl acetate have shown selective cytotoxicity against specific human cancer cell lines in recent studies [1]. While the parent compound itself is not the active agent, its role as a key intermediate in generating bioactive cyanomethyl vinyl ether derivatives positions it as a critical starting material for medicinal chemistry programs targeting cancer. The quantitative evidence of high-yield synthesis of these derivatives (up to 99%) supports its procurement for hit-to-lead optimization campaigns.

Analytical Method Development and Metabolomics Using Cyanomethyl Acetate-d3

For laboratories requiring precise quantification of cyanomethyl acetate in biological or environmental samples, the deuterated analog (Cyanomethyl acetate-d3) is the preferred choice [1]. The 3 Da mass difference allows it to serve as an ideal internal standard for LC-MS/MS assays, ensuring accurate and reproducible measurements. This application scenario is critical for drug metabolism, pharmacokinetic studies, and environmental fate monitoring where matrix effects can compromise quantitative accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanomethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.